Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine familyThe imidazo[1,2-A]pyrimidine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-A]pyrimidine ring can lead to the formation of dihydro derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-A]pyrimidine derivatives.
Oxidation Reactions: Oxidized products such as imidazo[1,2-A]pyrimidine-6-carboxylic acid.
Reduction Reactions: Reduced products like dihydroimidazo[1,2-A]pyrimidine derivatives
Scientific Research Applications
Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a core structure in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms. .
Pyrazolo[1,5-A]pyrimidines: These compounds have a similar fused-ring structure and are investigated for their potential as energetic materials and pharmaceuticals.
Imidazo[1,2-A]pyrimidine Chalcogenides: These derivatives are synthesized by nucleophilic substitution and have applications in antimicrobial research.
This compound is unique due to its specific substitution pattern and the presence of the chloromethyl group, which allows for further functionalization and derivatization .
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 3-(chloromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-9(15)7-4-12-10-13-5-8(3-11)14(10)6-7/h4-6H,2-3H2,1H3 |
InChI Key |
HMBRXIOVEZDFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=C2N=C1)CCl |
Origin of Product |
United States |
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